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Compound of Interest

Compound Name: 3-(3-Aminopropoxy)benzonitrile

Cat. No.: B1287089

Technical Guide: 3-(3-
Aminopropoxy)benzonitrile (CAS: 785760-03-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Aminopropoxy)benzonitrile,
including its chemical structure, physicochemical properties, a detailed hypothetical synthesis
protocol, and potential areas of application based on structurally related molecules.

Chemical Structure and Properties

3-(3-Aminopropoxy)benzonitrile is an organic compound featuring a benzonitrile moiety
linked to a primary amine through a propyloxy bridge.

Chemical Structure:
Caption: Chemical structure of 3-(3-Aminopropoxy)benzonitrile.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 785760-03-4 Vendor Catalogs
Molecular Formula C10H12N20 Vendor Catalogs[1]
Molecular Weight 176.22 g/mol Vendor Catalogs|[1]
Predicted Boiling Point 3225+27.0°C Chemical Database
Predicted Density 1.10+£ 0.1 g/cm3 Chemical Database
Topological Polar Surface Area )

(TPSA) 59.04 A2 Chemical Database
Predicted logP 1.70768 Chemical Database

Hypothetical Synthesis Protocol

The synthesis of 3-(3-aminopropoxy)benzonitrile can be achieved via a Williamson ether
synthesis. This involves the reaction of 3-hydroxybenzonitrile with a suitable 3-aminopropyl
halide. To prevent the amine from acting as a competing nucleophile, a protected aminopropyl
halide is often used, followed by a deprotection step. A common protecting group for amines is
the tert-butyloxycarbonyl (Boc) group.

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis Step 2: Deprotection
+ Boc-3-bromopropan-1-amine TFA or HCI

(GCOHDMEISTIC P Boc-protected intermediate ﬂb 3-(3-Aminopropoxy)benzonitrile

3-Hydroxybenzonitrile

Click to download full resolution via product page
Caption: Hypothetical two-step synthesis of 3-(3-Aminopropoxy)benzonitrile.

Experimental Workflow:
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Caption: Experimental workflow for the synthesis of 3-(3-Aminopropoxy)benzonitrile.
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Detailed Hypothetical Methodology:

Step 1: Synthesis of tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate

e To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF),
add potassium carbonate (K2COs, 2.0 eq).

 Stir the suspension at room temperature for 30 minutes.

o Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the reaction mixture.

» Heat the reaction to 80°C and stir for 12-16 hours, monitoring the progress by thin-layer
chromatography (TLC).

o After completion, cool the reaction to room temperature and pour it into cold water.

o Extract the aqueous layer with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield the Boc-protected
intermediate.

Step 2: Synthesis of 3-(3-Aminopropoxy)benzonitrile

o Dissolve the purified tert-butyl (3-((3-cyanophenyl)oxy)propyl)carbamate (1.0 eq) in
dichloromethane (DCM).

o Add trifluoroacetic acid (TFA, 5.0 eq) or a solution of HCI in dioxane dropwise at 0°C.

» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

e Upon completion, concentrate the reaction mixture under reduced pressure.

o Dissolve the residue in water and wash with DCM.
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» Basify the aqueous layer with a saturated solution of sodium bicarbonate or sodium
hydroxide to pH > 10.

o Extract the product with DCM (3 x).

« Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-
(3-aminopropoxy)benzonitrile.

Predicted Analytical Data

As no experimental spectra are publicly available, the following data are predicted based on
the chemical structure and known spectral data of similar compounds.

Table 2: Predicted Spectroscopic Data

Technique Predicted Data

o (ppm): 7.40-7.20 (m, 4H, Ar-H), 4.10 (t, 2H, O-
1H NMR (CDCls, 400 MHz) CH2), 2.95 (t, 2H, N-CHz2), 2.05 (quint, 2H, CH2),
1.60 (br s, 2H, NH2)

3 (ppm): 159.0 (C-0), 130.0 (Ar-CH), 125.0 (Ar-
CH), 119.0 (CN), 118.0 (Ar-CH), 115.0 (Ar-CH),
113.0 (Ar-C-CN), 66.0 (O-CHz), 39.0 (N-CHz),
32.0 (CHz)

13C NMR (CDCls, 100 MHz)

v (cm~1): 3400-3300 (N-H stretch), 3050 (Ar C-H
stretch), 2950-2850 (Aliphatic C-H stretch),

FT-IR (KBr)
2230 (C=N stretch), 1600, 1480 (Ar C=C
stretch), 1250 (Ar-O-C stretch)

Mass Spec (ESI+) m/z: 177.10 [M+H]*

Potential Applications and Biological Relevance

While there is no specific biological data for 3-(3-aminopropoxy)benzonitrile, the structural
motifs present in the molecule are found in various biologically active compounds.

Logical Relationship of Structural Features to Potential Applications:
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Structural Motifs

Aminopropoxy Chain Benzonitrile Core

Potential Biological Activities
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Caption: Relationship between structural motifs and potential applications.

e Aminopropoxy Moiety: The aminopropoxy linker is a common feature in ligands for G-protein
coupled receptors (GPCRs) and ion channels. It provides a flexible chain with a basic
nitrogen atom that can participate in key interactions with receptor binding sites.

o Benzonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It
can act as a hydrogen bond acceptor or be metabolized to other functional groups.
Benzonitrile derivatives have been investigated as inhibitors for various enzymes.

Given these features, 3-(3-aminopropoxy)benzonitrile could serve as a valuable building
block or lead compound in the discovery of novel therapeutics targeting a range of diseases.
Further biological evaluation is required to determine its specific activities.

Safety Information

No specific safety data for 3-(3-aminopropoxy)benzonitrile is available. As with any chemical
compound, it should be handled with appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
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Disclaimer: This document is intended for informational purposes for qualified professionals.
The synthesis protocol and analytical data are hypothetical and have not been experimentally
validated. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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